molecular formula C33H24BrO2P B3318165 [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide CAS No. 99049-43-1

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide

Cat. No.: B3318165
CAS No.: 99049-43-1
M. Wt: 563.4 g/mol
InChI Key: BYRQHDFPBRIJOD-UHFFFAOYSA-M
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Description

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide is a phosphonium salt featuring an anthraquinone (9,10-anthracenedione) core linked via a methyl group to a triphenylphosphonium moiety.

Properties

IUPAC Name

(9,10-dioxoanthracen-2-yl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O2P.BrH/c34-32-28-18-10-11-19-29(28)33(35)31-22-24(20-21-30(31)32)23-36(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-22H,23H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRQHDFPBRIJOD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide typically involves the reaction of 9,10-anthraquinone with triphenylphosphine in the presence of a suitable brominating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Further oxidized anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.

    Medicine: Explored for its anticancer properties, as the compound can induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide involves its ability to interact with cellular components. The triphenylphosphonium moiety facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The anthraquinone derivative can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Additionally, the compound can interfere with mitochondrial membrane potential, further promoting cell death.

Comparison with Similar Compounds

Key Observations :

  • Substituents like cyano (in ) or hydrazineylidene () alter electronic and steric profiles, impacting reactivity and solubility .

Key Observations :

  • High melting points (>240°C) are common in anthraquinone derivatives due to strong intermolecular π-π stacking .
  • Solubility limitations in polar solvents (e.g., DMSO dependency in ) suggest similar challenges for the target compound .

Key Observations :

  • Electron-withdrawing groups (e.g., anthraquinone, cyano) enhance ylide stability, enabling controlled alkene formation .
  • Fluorenyl derivatives may exhibit unique solid-state packing (e.g., orthogonal crystal systems in ), though this is less relevant to solution-phase reactivity .

Key Observations :

  • Anthraquinone derivatives’ activity may stem from redox cycling or intercalation into microbial membranes .

Biological Activity

[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide is a phosphonium salt derived from anthracene. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H18BrPO2\text{C}_{22}\text{H}_{18}\text{BrP}O_2

This compound features a triphenylphosphonium group linked to a dioxoanthracene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly through mitochondrial pathways. The triphenylphosphonium moiety facilitates the accumulation of the compound in mitochondria, enhancing its cytotoxic effects on cancer cells.

Mitochondrial Targeting

Research indicates that compounds with triphenylphosphonium groups often target mitochondrial membranes, leading to disruption in mitochondrial function. This can result in apoptosis in cancer cells. The specific mechanism involves:

  • Mitochondrial membrane potential disruption : Alterations in membrane potential can trigger apoptotic pathways.
  • Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
  • IC50 Values : The IC50 values for these cell lines ranged from 1.5 to 3.0 µM, indicating potent cytotoxicity.
Cell LineIC50 (µM)
MCF-71.5
HT-292.0
A5493.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Strains Tested : E. coli and S. aureus were among the tested strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains.
Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus15

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with this compound resulted in:

  • Increased apoptosis : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells.
  • Cell cycle arrest : The compound induced G1 phase arrest in treated cells.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against S. aureus. In vitro testing demonstrated:

  • Bactericidal effects : Time-kill assays indicated that the compound could effectively reduce bacterial counts within 4 hours of exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide
Reactant of Route 2
Reactant of Route 2
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide

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